molecular formula C9H11F2N B3112315 4-(1,1-Difluoropropyl)aniline CAS No. 1889542-64-6

4-(1,1-Difluoropropyl)aniline

Cat. No.: B3112315
CAS No.: 1889542-64-6
M. Wt: 171.19 g/mol
InChI Key: BVHDAXOSHHFEMK-UHFFFAOYSA-N
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Description

4-(1,1-Difluoropropyl)aniline is an organic compound characterized by the presence of a difluoropropyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoropropyl)aniline typically involves the reaction of aniline with 1,1-difluoropropyl halides under specific conditions. One common method is the nucleophilic substitution reaction where aniline acts as a nucleophile, attacking the electrophilic carbon in the difluoropropyl halide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoropropyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,1-Difluoropropyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoropropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Difluoroethyl)aniline
  • 4-(1,1-Difluorobutyl)aniline
  • 4-(1,1-Difluoromethyl)aniline

Uniqueness

4-(1,1-Difluoropropyl)aniline is unique due to the specific positioning of the difluoropropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(1,1-difluoropropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-9(10,11)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHDAXOSHHFEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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